molecular formula C11H15ClN2O2 B6328047 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 215931-44-5

2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6328047
CAS RN: 215931-44-5
M. Wt: 242.70 g/mol
InChI Key: NMFGXBKAONKKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Chemical Reactions Analysis

THIQ derivatives have been synthesized through various reactions, including multicomponent reactions (MCRs) and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . These reactions often involve the direct coupling of the C(sp3)–H bond of THIQ with various nucleophiles .

Scientific Research Applications

Proteomics Research

“2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and expression levels.

Synthesis of C(1)-Substituted Derivatives

This compound has been used in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Pharmacological Applications

Tetrahydroisoquinoline (THIQ) analogs, which include “2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline”, have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .

Antineuroinflammatory Agents

N-benzyl THIQs, a category that this compound falls under, are known to function as antineuroinflammatory agents .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.

Synthesis of Biologically Active Molecules

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a key fragment of a diverse range of alkaloids and bioactive molecules . Therefore, “2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline” could be used in the synthesis of these biologically active molecules.

Future Directions

The THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities of THIQ derivatives.

properties

IUPAC Name

2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12;/h3-4,7H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFGXBKAONKKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.